6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine

Cancer GDEPT Prodrug

CNOB: A uniquely differentiated nitroaromatic prodrug for GDEPT/ADEPT. Activated by ChrR6 (Km=0.47 μM) into a single fluorescent cytotoxic metabolite (MCHB), enabling real-time PK/PD tracking (ρ=0.96) via dual-wavelength fluorescence (550/625 nm). Documented 40% complete tumor remission in vivo. Non-interchangeable with CB 1954 or Mitomycin C. Essential for predictable activation, trackable biodistribution, and curative endpoints in targeted cancer therapy research. Order ≥95% purity CNOB now.

Molecular Formula C16H7ClN2O4
Molecular Weight 326.69 g/mol
CAS No. 73397-12-3
Cat. No. B008907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine
CAS73397-12-3
Synonyms6-chloro-9-nitro-5-oxo-5H-benzo(a)phenoxazine
CNOB cpd
Molecular FormulaC16H7ClN2O4
Molecular Weight326.69 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=NC4=C(C=C(C=C4)[N+](=O)[O-])OC3=C(C2=O)Cl
InChIInChI=1S/C16H7ClN2O4/c17-13-15(20)10-4-2-1-3-9(10)14-16(13)23-12-7-8(19(21)22)5-6-11(12)18-14/h1-7H
InChIKeyORQQSXRWRGYETD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine (CNOB): A Dual-Function Fluorescent Anticancer Prodrug for GDEPT Research


6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine (CAS: 73397-12-3, CNOB) is a nitroaromatic compound within the benzo[a]phenoxazine class, functioning primarily as a reductive prodrug in gene-directed enzyme prodrug therapy (GDEPT) [1]. In its native state, it is non-fluorescent and non-toxic; however, upon enzymatic reduction by the bacterial nitroreductase ChrR6, it is converted to a single, highly fluorescent and cytotoxic metabolite, 9-amino-6-chloro-5H-benzo[a]phenoxazine-5-one (MCHB) [1][2]. This precise, one-step activation mechanism, which yields a product with distinct optical properties, is a fundamental characteristic distinguishing it from many other reductive prodrugs [2].

Why Generic Substitution of 6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine (CNOB) Fails in Specialized Research


Generic substitution of 6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine with other nitroaromatic prodrugs, such as CB 1954 or Mitomycin C, is not feasible due to its unique, quantifiable differentiation. The CNOB/ChrR6 regimen has been explicitly identified as a superior anticancer treatment compared to these prodrugs currently in clinical use or trials [1]. This superiority is not merely anecdotal but is rooted in specific, measurable properties: its unparalleled enzyme kinetics with ChrR6, the generation of a single, fluorescent cytotoxic metabolite (MCHB) enabling real-time, non-invasive monitoring, and its demonstrated in vivo efficacy leading to complete tumor remission [2][3]. These distinct, data-backed advantages make it a non-interchangeable research tool for scientists requiring predictable activation, trackable biodistribution, and potent therapeutic outcomes.

Quantitative Evidence Guide for 6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine: Differentiating Data for Scientific Selection


Quantified Superiority: CNOB/ChrR6 Regimen vs. Mitomycin C and CB 1954 in Cancer Therapy

The CNOB/ChrR6 prodrug-enzyme combination is explicitly stated to be a superior anticancer treatment compared to the clinically used reductive prodrugs Mitomycin C (MMC) and CB 1954, which is in clinical trials [1]. This head-to-head assertion establishes CNOB as a more advanced and potent tool in GDEPT research.

Cancer GDEPT Prodrug Nitroreductase Chemotherapy

Superior Enzyme Kinetics: >1,800x Higher Affinity for NfsA Compared to CB 1954

CNOB exhibits profoundly superior enzyme kinetics for nitroreductase activation compared to the prodrug CB 1954. Specifically, the Michaelis constant (Km) of the reference enzyme NfsA for CNOB is 0.47 μM, which is over 1,800-fold lower than the previously reported Km of 862 μM for CB 1954 [1]. This indicates that CNOB has a much higher affinity for the activating enzyme, enabling efficient activation at significantly lower concentrations.

Enzymology Nitroreductase Kinetics Prodrug Activation Km

Real-Time Monitoring Capability via Dual-Wavelength Fluorescence of CNOB and its Metabolite MCHB

Unlike non-fluorescent prodrugs, both CNOB and its single cytotoxic metabolite, MCHB, possess distinct and quantifiable fluorescent properties [1]. CNOB emits at 550 nm, while MCHB emits at 625 nm [2]. This dual-wavelength characteristic allows for the non-invasive, real-time tracking of prodrug biodistribution and its conversion to the active drug in living systems, a feature not available with comparators like Mitomycin C or CB 1954 [2].

Fluorescence Imaging Pharmacokinetics Pharmacodynamics Biodistribution Non-invasive Monitoring

PK/PD Correlation (ρ=0.96): Fluorescence Directly Predicts Therapeutic Efficacy

The fluorescence of the active metabolite MCHB is not just a qualitative marker; it is a quantitative surrogate for therapeutic effect. A strong correlation (Spearman's rank correlation coefficient, ρ = 0.96) has been established between MCHB fluorescence intensity and the reduction in cancer cell viability [1]. This data confirms that the optical signal can reliably predict pharmacodynamic (PD) outcome.

Pharmacokinetics Pharmacodynamics Fluorescence Imaging Therapeutic Monitoring Correlation

In Vivo Proof-of-Concept: 40% Complete Tumor Remission in a Murine Model

The therapeutic potential of the CNOB/ChrR6 system has been validated in a relevant preclinical model, demonstrating that the system can efficiently treat established tumors in mice, achieving a notable 40% rate of complete remission [1]. This in vivo efficacy data substantiates the compound's utility beyond in vitro observations.

In Vivo Efficacy Tumor Regression Xenograft Preclinical Model Cancer

Optimal Research and Industrial Application Scenarios for 6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine (CNOB)


Advanced GDEPT and ADEPT Research

Ideal for gene-directed enzyme prodrug therapy (GDEPT) and antibody-directed enzyme prodrug therapy (ADEPT) studies. CNOB's superior enzyme kinetics (Km = 0.47 μM) and predictable, single-metabolite activation by ChrR6 make it a precise and potent component for targeted cancer therapy models [1][2].

Pharmacokinetic and Biodistribution Studies via Non-Invasive Fluorescence Imaging

CNOB is uniquely suited for longitudinal studies tracking drug distribution and activation in real-time. Its dual-wavelength fluorescence (CNOB: 550 nm; MCHB: 625 nm) and the proven PK/PD correlation (ρ=0.96) allow for quantitative, non-invasive monitoring of prodrug conversion and therapeutic effect in live animal models [3][4].

High-Throughput Screening for Novel or Evolved Nitroreductases

The fluorescence generated upon CNOB's reduction to MCHB provides a rapid, direct, and quantitative assay for screening the activity of nitroreductase enzymes. This feature makes it a superior alternative to indirect or non-fluorescent assays, significantly accelerating the discovery and engineering of more efficient prodrug-activating enzymes [5].

In Vivo Preclinical Cancer Model with Curative Endpoint

The CNOB/ChrR6 system is a validated tool for in vivo cancer research where a curative endpoint is desired. The documented 40% complete tumor remission rate in mouse models provides a powerful, quantifiable benchmark for testing therapeutic regimens and for studies investigating mechanisms of tumor regression and resistance [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.